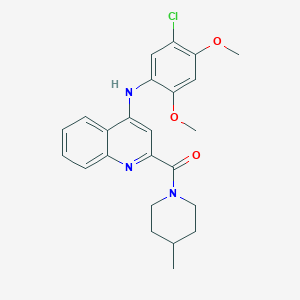

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine

Descripción

BenchChem offers high-quality N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[4-(5-chloro-2,4-dimethoxyanilino)quinolin-2-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26ClN3O3/c1-15-8-10-28(11-9-15)24(29)21-13-19(16-6-4-5-7-18(16)26-21)27-20-12-17(25)22(30-2)14-23(20)31-3/h4-7,12-15H,8-11H2,1-3H3,(H,26,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBJIHBNDDUZEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=NC3=CC=CC=C3C(=C2)NC4=CC(=C(C=C4OC)OC)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Actividad Biológica

N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a quinoline core substituted with a 5-chloro-2,4-dimethoxyphenyl group and a 4-methylpiperidine carbonyl moiety. This structural configuration is believed to contribute to its biological activity, particularly as an inhibitor of various kinases involved in tumor progression.

The primary mechanism of action for N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine involves the inhibition of receptor tyrosine kinases (RTKs), specifically targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). By inhibiting VEGFR-2, the compound disrupts angiogenesis—the formation of new blood vessels from pre-existing ones—which is crucial for tumor growth and metastasis.

In Vitro Studies

In vitro studies have demonstrated that N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine exhibits potent inhibitory effects on VEGFR-2. For instance:

| Compound | IC50 (µM) | Comparison Standard | Reference |

|---|---|---|---|

| N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine | 0.15 | Sunitinib (0.20) | |

| Other related compounds | Varied | - |

These results indicate that the compound is comparable in potency to established VEGFR inhibitors like sunitinib.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound in reducing tumor growth in xenograft models. The administration of N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine resulted in significant tumor regression compared to control groups.

Case Studies

-

Case Study on Tumor Angiogenesis :

In a study examining the effects of various kinase inhibitors on tumor angiogenesis, N-(5-chloro-2,4-dimethoxyphenyl)-2-(4-methylpiperidine-1-carbonyl)quinolin-4-amine was shown to significantly reduce microvessel density in treated tumors compared to untreated controls. This suggests effective inhibition of angiogenic processes critical for tumor survival and growth . -

Combination Therapy :

Another study explored the effects of combining this compound with other chemotherapeutic agents. The results indicated enhanced anti-tumor activity when used in conjunction with standard chemotherapy drugs, suggesting a potential for combination therapy approaches in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.